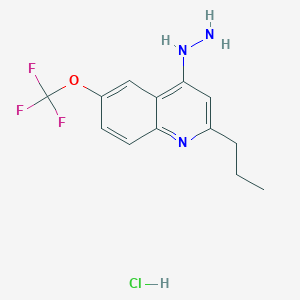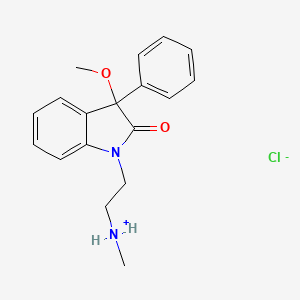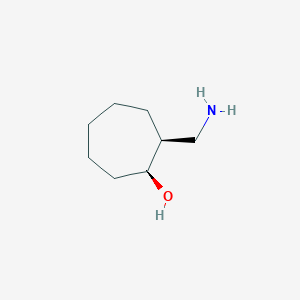
1-(Octoxymethyl)pyridin-1-ium-3-carboxamide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is a chemical compound with the molecular formula C15H25ClN2O2. It is a pyridinium derivative, characterized by the presence of a carbamoyl group at the third position and an octyloxymethyl group at the first position of the pyridinium ring. This compound is primarily used in research and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with octyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Carbamoyl-1-methylpyridinium chloride: A similar compound with a methyl group instead of an octyloxymethyl group.
3-Carbamoyl-1-(phenylmethyl)pyridinium chloride: Contains a phenylmethyl group at the first position.
3-Carbamoyl-1-(dodecyloxymethyl)pyridinium chloride: Features a longer dodecyloxymethyl chain.
Uniqueness
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the octyloxymethyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
特性
分子式 |
C15H25ClN2O2 |
|---|---|
分子量 |
300.82 g/mol |
IUPAC名 |
1-(octoxymethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-7-11-19-13-17-10-8-9-14(12-17)15(16)18;/h8-10,12H,2-7,11,13H2,1H3,(H-,16,18);1H |
InChIキー |
SNRRBGKPFJZKOF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)





